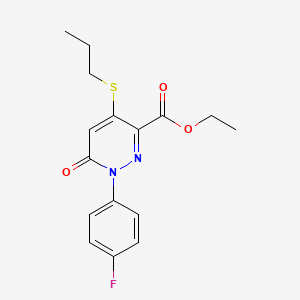

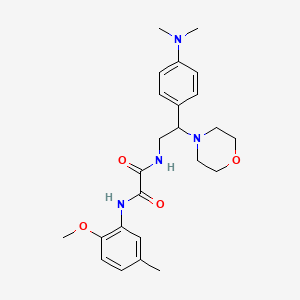

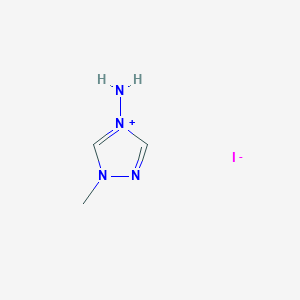

![molecular formula C19H14N2O3S2 B2847321 N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681174-61-8](/img/structure/B2847321.png)

N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C24H15N3OS3 . It has a molecular weight of 457.6 g/mol . The compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 3 . The topological polar surface area is 137 Ų . The compound has a complexity of 666 .Wissenschaftliche Forschungsanwendungen

Synthesis and Analgesic Agents :

- Novel derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including variations of N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, show high inhibitory activity on COX-2 selectivity and effective analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis :

- Research on benzo[b]thiophen-2-yl-hydrazonoesters has explored their reactivity to produce a range of heterocyclic compounds including pyrazole, isoxazole, pyrimidine, and triazine derivatives. This research contributes to the broader understanding of the chemical behavior and potential applications of related compounds (Mohareb et al., 2004).

Antimicrobial Activity :

- A study on thiazolidine-2,4-dione derivatives, closely related to the given compound, revealed antimicrobial and antifungal activities against various bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Antioxidant Activity :

- Research on benzothiazole derivatives demonstrates their capacity as antioxidants. Specifically, certain benzothiazole-isothiourea derivatives were found to have scavenging activity against reactive chemical species, indicating their potential in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Crystal Structure Analysis :

- Investigations into the crystal structure of related compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have provided insights into molecular interactions and stability. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Vasu et al., 2004).

Biological Activity in Medicinal Agents :

- Heterocyclic compounds containing carboxamide or sulfonamide groups, like the one , have shown a broad spectrum of biological activity. Some derivatives have been used in medicinal agents, highlighting their therapeutic potential (Shlenev et al., 2016).

Antibacterial Agents :

- A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the usefulness of similar compounds in developing new antibacterial drugs (Palkar et al., 2017).

Nanoadsorbent Applications :

- The compound N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide was used to create a magnetic nanoadsorbent for removing heavy metals like Cd2+ and Zn2+ from industrial wastes. This demonstrates the potential application of similar compounds in environmental remediation and waste treatment (Zargoosh et al., 2015).

Zukünftige Richtungen

Future research could focus on exploring the potential biological activities of this compound, given the known diverse biological activities of thiazole derivatives . Further studies could also aim to elucidate the specific synthesis process, chemical reactions, and mechanism of action of this compound.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Eigenschaften

IUPAC Name |

N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S2/c22-18(14-9-23-12-6-2-3-7-13(12)24-14)21-19-20-17-11-5-1-4-8-15(11)25-10-16(17)26-19/h1-8,14H,9-10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNDFDLYZPAPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

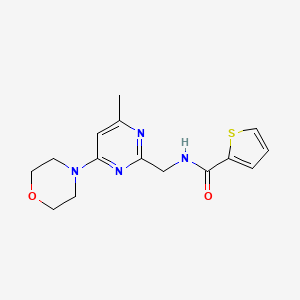

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)

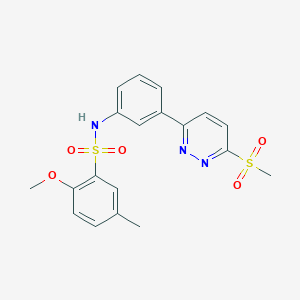

![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

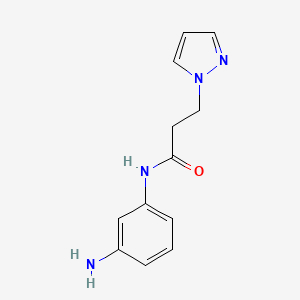

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)